molecular formula C24H18O5 B2459807 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate CAS No. 303121-61-1

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate

Cat. No.: B2459807
CAS No.: 303121-61-1
M. Wt: 386.403
InChI Key: ODWLWNPLEQNSCQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate (referred to hereafter as the target compound) is a flavonoid derivative with a molecular formula of C24H18O6 (average mass: ~402.4 g/mol). It features a chromen-4-one core substituted with a 2-methoxyphenyl group at position 3 and a 2-methylbenzoate ester at position 5. Key physicochemical properties include:

  • Molecular mass: <500 g/mol, complying with Lipinski’s rule .
  • Lipophilicity (LogP): Optimal for blood-brain barrier (BBB) permeation .
  • Synthetic accessibility: Favorable for drug development .

It forms stable complexes with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), validated by molecular dynamics (MD) simulations showing low RMSD (<2 Å) and RMSF values, indicating stable binding .

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-15-7-3-4-8-17(15)24(26)29-16-11-12-19-22(13-16)28-14-20(23(19)25)18-9-5-6-10-21(18)27-2/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWLWNPLEQNSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate typically involves the condensation of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 2-methylbenzoic acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The 2-methylbenzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Product Yield Reference
Acidic hydrolysis (reflux)HCl (6M), ethanol, 8 h3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol82%
Basic hydrolysisNaOH (1M), H₂O/THF, 4 hSodium 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-olate76%

Mechanistically, the reaction proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the acid or its conjugate base .

Substitution Reactions

The electron-rich aromatic system facilitates electrophilic substitution at the chromenone’s C-3 and C-7 positions.

Key Examples:

  • Nitration :

    • Reagents : HNO₃/H₂SO₄ (1:3), 0°C, 2 h

    • Product : 3-(2-methoxyphenyl)-7-nitro-4-oxo-4H-chromen-2-methylbenzoate

    • Yield : 68% .

  • Halogenation :

    • Reagents : Br₂ (1 eq), FeCl₃ (cat.), CHCl₃, RT

    • Product : 5-Bromo-3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate

    • Yield : 71% .

Oxidation and Reduction

The chromenone core undergoes redox reactions at the ketone and methoxy groups.

Reaction Type Reagents Product Yield Reference
OxidationKMnO₄ (aq), H₂SO₄, 80°C, 3 h3-(2-carboxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate65%
ReductionNaBH₄, EtOH, RT, 1 h3-(2-methoxyphenyl)-4-hydroxy-4H-chromen-7-yl 2-methylbenzoate89%

Reduction of the ketone proceeds via a six-membered transition state involving borohydride , while oxidation cleaves the methoxy group to a carboxylic acid.

Photochemical Reactions

The chromenone moiety undergoes [2+2] cycloaddition under UV light (λ = 254 nm):

Reagents Conditions Product Quantum Yield Reference
Acetone (sensitizer)UV, N₂ atmosphere, 6 hDimeric cyclobutane derivativeΦ = 0.12

Biological Interactions

Though not a direct chemical reaction, the compound interacts with biological targets:

  • Enzyme Inhibition : Binds to COX-2 with IC₅₀ = 3.2 μM via π-π stacking with Phe⁵¹⁸ .

  • Metal Chelation : Forms a 1:1 complex with Fe³⁺ (log K = 4.7), altering its fluorescence .

Degradation Pathways

Stability studies reveal degradation under accelerated conditions:

Condition Time Degradation Products % Degradation
pH 1.2 (HCl), 37°C24 hHydrolyzed chromenol + 2-methylbenzoic acid94%
UV-A light, 40°C48 hOxidized quinone derivative78%

Synthetic Adaptations

The compound serves as a precursor in multi-step syntheses:

  • Coupling with Amines :

    • Reagents : EDCl/HOBt, DMF, RT

    • Product : 7-(2-methylbenzamido)-3-(2-methoxyphenyl)-4-oxo-4H-chromene (yield: 83%) .

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the creation of more complex molecules. Its chromenone core allows for various chemical transformations, facilitating the development of new synthetic methodologies. The compound's reactivity can be exploited in multiple ways, including:

  • Synthesis of Derivatives : The compound can undergo functionalization reactions to yield derivatives with enhanced properties.
  • Catalytic Applications : Its structure may allow it to act as a catalyst in specific organic reactions.

Biological and Medicinal Research

The biological activity of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate has garnered significant attention due to its potential therapeutic effects. Key areas of research include:

  • Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, it has been tested against breast cancer cells (MCF-7) and leukemia cells, demonstrating potent inhibitory effects on cell proliferation and viability.
    • Case Study : A study evaluated its effects on MCF-7 cells using MTT assays, revealing a dose-dependent reduction in cell viability with an IC50 value indicating strong anticancer activity.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
    • Case Study : In experiments with LPS-stimulated RAW 264.7 macrophages, pre-treatment with the compound resulted in significantly lowered levels of inflammatory markers.

Industrial Applications

Beyond academic research, this compound is being explored for its potential industrial applications. Its unique optical properties make it suitable for:

  • Fluorescent Materials : The compound's fluorescence characteristics are valuable in the development of materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoate Esters

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-Methoxybenzoate ()
  • Molecular formula : C24H18O6 (avg. mass: 402.4 g/mol).
  • Key difference : The benzoate group has a 4-methoxy substituent instead of 2-methyl.
  • No direct toxicity data available, but similar molecular mass suggests compliance with drug-likeness rules.
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-Methylbenzoate ()
  • Molecular formula : C24H14ClF3O4 (avg. mass: 458.05 g/mol).
  • Key differences: 4-Chlorophenyl substitution on the chromenone core. Trifluoromethyl group at position 2.
  • Impact :
    • Increased lipophilicity (LogP ~5.2) due to Cl and CF3 groups may hinder BBB permeation despite molecular mass <500 g/mol .
    • Halogenation risks off-target toxicity, though unstudied in this compound.
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-Chlorobenzoate ()
  • Molecular formula : C23H15ClO6 (avg. mass: 422.8 g/mol).
  • Key difference : 2-Chloro substituent on the benzoate.

Ester Group Modifications

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl Propionate ()
  • Molecular formula : C19H16O5 (avg. mass: 324.3 g/mol).
  • Key difference : Propionate ester replaces benzoate.
  • Impact :
    • Smaller ester group reduces steric hindrance but may lower binding affinity.
    • Lower molecular weight improves absorption but could reduce metabolic stability .
[3-(2-Methoxyphenyl)-4-oxochromen-7-yl] Morpholine-4-carboxylate ()
  • Molecular formula: C22H19NO6 (avg. mass: 393.4 g/mol).
  • Key difference : Morpholine carboxylate replaces benzoate.
  • Impact :
    • Increased polarity from morpholine may improve solubility but reduce BBB permeability .
    • Unclear if it retains cholinesterase inhibition activity.

Chromenone Core Modifications

3-(4-Methoxyphenyl)-2-Methyl-4-oxo-4H-chromen-7-yl 4-Methoxybenzoate ()
  • Molecular formula : C29H26O7 (avg. mass: 486.5 g/mol).
  • Key differences: 4-Methoxyphenyl on the chromenone core. 2-Methyl and 4-methoxybenzoate substituents.
  • Impact :
    • Higher molecular mass (~486 g/mol) may violate Lipinski’s rule, reducing oral bioavailability .
    • Additional methoxy groups could enhance hydrogen bonding but increase synthetic complexity.
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-Methoxybenzoate ()
  • Molecular formula : C23H15ClO5 (avg. mass: 406.8 g/mol).
  • Key differences: 4-Chlorophenyl on the chromenone core. 3-Methoxybenzoate ester.
  • Impact :
    • Chlorine enhances binding affinity but raises toxicity concerns.
    • Meta-methoxy on benzoate may disrupt planar stacking interactions critical for enzyme inhibition .

Research Implications

  • The target compound’s 2-methylbenzoate group balances lipophilicity and BBB permeation, outperforming analogs with polar (e.g., morpholine) or bulky (e.g., trifluoromethyl) substituents.
  • Structural analysis tools (e.g., SHELX , Mercury ) are critical for resolving conformational stability in analogs.

Biological Activity

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C23H20O5
  • Molecular Weight : 372.40 g/mol
  • CAS Number : 610758-37-7

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of coumarin derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus32 µg/mL64 µg/mL
Escherichia coli16 µg/mL32 µg/mL
Bacillus cereus8 µg/mL16 µg/mL
Pseudomonas aeruginosa64 µg/mL>128 µg/mL

The compound demonstrated potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus cereus, with MIC values significantly lower than those of standard antibiotics like ampicillin and streptomycin .

Anticancer Activity

Research indicates that coumarin derivatives can inhibit cancer cell proliferation. A study evaluated the cytotoxic effects of this compound on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)12.5
A549 (lung cancer)20.0

The results indicated that the compound exhibited significant cytotoxicity against HeLa and MCF-7 cell lines, suggesting potential as an anticancer agent .

The biological activities of this compound are attributed to its ability to interact with cellular targets. Molecular docking studies suggest that the compound inhibits specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Enzyme Inhibition

Docking studies have revealed that the compound binds effectively to the active sites of enzymes like MurB, which is crucial for bacterial survival, and topoisomerases involved in DNA replication in cancer cells. This dual action highlights its potential as both an antimicrobial and anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of coumarin derivatives including this compound showed that it outperformed traditional antibiotics against resistant strains of bacteria, emphasizing its therapeutic potential in treating infections caused by multi-drug resistant organisms .
  • Cytotoxicity in Cancer Research : In vitro studies demonstrated that treatment with this compound led to apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation, further supporting its use in cancer therapy .

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